1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS No.:
Cat. No.: VC16698553
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11FN2O |
|---|---|
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one |
| Standard InChI | InChI=1S/C13H11FN2O/c14-10-4-1-2-5-12(10)16-11-6-3-7-13(17)9(11)8-15-16/h1-2,4-5,8H,3,6-7H2 |
| Standard InChI Key | WTQJNEKCQKEGGA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=NN2C3=CC=CC=C3F)C(=O)C1 |
Introduction
The compound 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic molecule that belongs to the indazole family. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge about indazoles.
Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. They are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorine atom in the phenyl ring can significantly affect the compound's reactivity and biological activity due to fluorine's high electronegativity and ability to form strong bonds with other atoms.
Synthesis Methods
The synthesis of indazole derivatives often involves condensation reactions between appropriate precursors, such as hydrazines and aldehydes or ketones. For 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, a possible synthesis route could involve:
-
Starting Materials: 2-Fluorophenylhydrazine and a suitable ketone or aldehyde.
-
Reaction Conditions: Acidic or basic conditions, with or without catalysts, depending on the specific reaction pathway.
Biological Activity
Indazole derivatives have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one would depend on its ability to interact with biological targets, such as enzymes or receptors.
| Biological Activity | Potential Effects |
|---|---|
| Anticancer | Inhibition of cell growth or induction of apoptosis |
| Anti-inflammatory | Reduction of inflammatory responses |
| Antimicrobial | Inhibition of microbial growth |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume